An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoroquinoline-3-boronic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoroquinoline-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoroquinoline-3-boronic acid (CAS No: 745784-10-5) is a specialized heterocyclic organoboron compound.[1] It serves as a valuable building block in modern synthetic and medicinal chemistry. The quinoline scaffold is a prominent feature in many biologically active molecules, and the fluorine substituent can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. The boronic acid moiety makes it a key reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in drug discovery and materials science. This guide provides a detailed overview of its core physicochemical properties, stability considerations, and the experimental protocols used for their determination.
Core Physicochemical Properties
Quantitative experimental data for 2-Fluoroquinoline-3-boronic acid is not extensively available in public literature. The following table summarizes its known properties and provides context with data from analogous compounds.
| Property | Value | Source / Note |
| IUPAC Name | (2-Fluoroquinolin-3-yl)boronic acid | N/A |
| CAS Number | 745784-10-5 | [1] |
| Molecular Formula | C₉H₇BFNO₂ | [1] |
| Molecular Weight | 190.97 g/mol | Calculated from formula |
| Appearance | White to off-white solid | General observation for aryl boronic acids |
| Melting Point | Data not available | For the non-fluorinated analog, Quinoline-3-boronic acid, the melting point is reported as 148-155°C.[2] |
| pKa | Data not available | The pKa of boronic acids is highly dependent on substituents. Fluorinated phenylboronic acids typically have pKa values ranging from 6.17 to 8.77.[3] The nitrogen in the quinoline ring is expected to be electron-withdrawing, likely lowering the pKa compared to phenylboronic acid (pKa ≈ 8.86).[3] |
| logP | Data not available | Predicted values for related structures suggest moderate lipophilicity. The logP for the analogous 7-Fluoroquinoline-3-carboxylic acid is 2.07, which can serve as a rough estimate.[4] |
Solubility Profile
While quantitative solubility data is not published, a qualitative assessment can be made based on the properties of similar fluorinated heteroaromatic boronic acids. The compound is expected to be soluble in polar organic solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid and quinoline nitrogen can form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
| Aqueous | Water | Sparingly Soluble | Poor solubility in water is a common feature of many arylboronic acids.[5] Solubility is pH-dependent. |
Stability and Storage
Boronic acids, especially those on electron-deficient heterocyclic systems, are susceptible to degradation. Understanding these pathways is critical for ensuring reagent integrity.
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Primary Degradation Pathways :
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Protodeboronation : Cleavage of the C-B bond by a proton source (e.g., water, alcohols), particularly accelerated by heat or base.
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Oxidation : The carbon-boron bond can be susceptible to oxidation, especially at physiological pH.[6]
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Dehydration : Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines, especially upon heating or under vacuum.
-
-
Recommended Storage : To mitigate degradation, 2-Fluoroquinoline-3-boronic acid should be stored at 4°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1]
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Handling Unstable Boronic Acids : For applications requiring high stability, boronic acids can be converted to more robust derivatives such as N-methyliminodiacetic acid (MIDA) boronates, which are air-stable solids that can release the active boronic acid in situ during a reaction.[7]
Representative Synthesis
Reaction Scheme: (Starting from a hypothetical 3-Bromo-2-fluoroquinoline precursor)
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Setup : A two-necked round-bottomed flask is charged with 3-bromo-2-fluoroquinoline (1.0 eq) and triisopropyl borate (2.0 eq) under an inert nitrogen atmosphere and dissolved in anhydrous tetrahydrofuran (THF).[8]
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Lithiation : The solution is cooled to -78°C using a dry ice/acetone bath.[8] A solution of n-butyllithium in hexanes (2.0 eq) is added dropwise over 1 hour, maintaining the low temperature.[8] The reaction is stirred at -78°C for an additional 2 hours.[8]
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Quenching and Workup : The cooling bath is removed, and the reaction is allowed to warm to 0°C. The reaction is carefully quenched by the addition of 2 M hydrochloric acid.[8] The pH is then adjusted to ~7 with a sodium bicarbonate solution.[8]
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Extraction and Isolation : The aqueous mixture is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by precipitation from a nonpolar solvent like hexane or by column chromatography to yield the final product.[8]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below.
Protocol 1: Determination of pKa by Spectrophotometric Titration
This method is suitable for compounds with a UV chromophore and relies on the change in absorbance as the molecule's ionization state changes with pH.
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Preparation of Buffers : A series of buffers covering a wide pH range (e.g., pH 3 to 13) with a constant ionic strength (e.g., 0.1 M KCl) are prepared.
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Stock Solution : A stock solution of 2-Fluoroquinoline-3-boronic acid is prepared in a co-solvent like acetonitrile or DMSO to ensure solubility (e.g., 2.5 mM).
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Measurement : In a 96-well UV-transparent microplate, aliquots of the stock solution are added to each buffer, resulting in a series of solutions with identical compound concentration but varying pH.
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Data Acquisition : The UV-Vis spectrum (e.g., 200-400 nm) of each well is recorded using a plate reader.
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Data Analysis : The absorbance at a wavelength showing the largest difference between the fully protonated and deprotonated species is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point.
Protocol 2: Determination of Solubility by the Dynamic Method
This synthetic method determines the temperature at which a known composition of solute and solvent forms a saturated solution.
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Sample Preparation : A series of vials are prepared with known masses of 2-Fluoroquinoline-3-boronic acid and the desired solvent, creating biphasic samples of known mole fraction.
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Heating and Monitoring : Each vial is placed in a temperature-controlled bath and heated at a slow, constant rate (e.g., 0.2-0.5 K/min) with vigorous stirring.[7]
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Turbidity Measurement : The turbidity of the solution is monitored continuously. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the sample.[7]
-
Equilibrium Point : The temperature at which the last solid particles disappear and the solution becomes clear is recorded. This is the solid-liquid equilibrium point for that specific composition.[7]
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Solubility Curve : The process is repeated for all prepared compositions to construct a solubility curve (solubility as a function of temperature).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a novel research chemical like 2-Fluoroquinoline-3-boronic acid.
Caption: Synthesis and Characterization Workflow for 2-Fluoroquinoline-3-boronic acid.
References
- 1. usbio.net [usbio.net]
- 2. 191162-39-7 CAS MSDS (3-Quinolineboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
